N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
This compound is a structurally complex small molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. The 6-methyl substitution on the tetrahydrothieno ring and the diisobutylsulfamoyl benzamide moiety are critical for its biological activity and pharmacokinetic properties. These inhibitors are designed to potentiate the cytotoxicity of alkylating chemotherapeutic agents, such as temozolomide, by disrupting DNA repair mechanisms in cancer cells .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S3/c1-19(2)16-34(17-20(3)4)40(36,37)22-12-10-21(11-13-22)28(35)32-30-27(23-14-15-33(5)18-26(23)39-30)29-31-24-8-6-7-9-25(24)38-29/h6-13,19-20H,14-18H2,1-5H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWLEBUPARASTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a benzo[d]thiazole moiety, a tetrahydrothieno-pyridine core, and a sulfamoyl group. The molecular formula is , and it possesses unique structural attributes that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O2S2 |
| Molecular Weight | 478.66 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. A study demonstrated that related analogs showed low micromolar activity against the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme, which is crucial for DNA repair processes in cancer cells. This inhibition can sensitize tumor cells to alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to enhanced cytotoxic effects in vitro .
The compound's mechanism involves the inhibition of APE1, which plays a pivotal role in the base excision repair pathway. By inhibiting this enzyme, the compound leads to the accumulation of DNA damage in cancer cells, thereby promoting apoptosis. This was evidenced by increased levels of apurinic sites in HeLa cells treated with MMS when combined with the compound .
Pharmacokinetics and ADME Profile
The pharmacokinetic profile of related compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In vivo studies indicated good plasma and brain exposure following intraperitoneal administration in mice at doses of 30 mg/kg body weight .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological efficacy of this class of compounds. Variations in substituents on the benzo[d]thiazole or tetrahydrothieno-pyridine frameworks can significantly influence their potency against APE1. For instance, modifications such as changing alkyl groups or introducing different functional groups have been shown to enhance inhibitory activity .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length | Increased potency with longer chains |
| Functional group variation | Specific substitutions enhance selectivity |
| Core structure alterations | Essential for maintaining APE1 inhibition |
Case Studies
A notable case study involved the testing of a series of benzo[d]thiazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, correlating with their ability to inhibit APE1 activity .
Summary of Findings from Case Studies
- Compound Efficacy : Several compounds demonstrated IC50 values in the low micromolar range against APE1.
- Cell Line Sensitivity : HeLa and other tumor cell lines showed significant sensitivity when treated with the compound in combination with DNA-damaging agents.
- In Vivo Efficacy : Animal models indicated reduced tumor growth rates when treated with the compound compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings :
Impact of R1 Substituents: The 6-methyl group (target compound) balances steric bulk and metabolic stability. In contrast, the 6-isopropyl analog (Compound 3 in ) showed potent APE1 inhibition (~10 µM) but may face challenges in tissue penetration due to increased hydrophobicity.
Role of R2 (Sulfamoyl Group) :
- Diisobutyl (target compound): Likely enhances membrane permeability due to its branched alkyl chains, though this may reduce aqueous solubility.
- Diethyl (Analog 2) and Dipropyl (Analog 3): Linear alkyl chains in these analogs could improve solubility but may compromise target binding affinity compared to branched groups .
Pharmacokinetic Considerations :
- The hydrochloride salt form of Analog 3 (CAS 1216522-19-8 ) exemplifies a strategy to address solubility limitations inherent to sulfamoyl-containing compounds.
- Compound 3 (from ) demonstrated favorable brain exposure in mice, suggesting that the target compound’s methyl and diisobutyl groups may similarly support blood-brain barrier penetration.
Contradictions and Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
